molecular formula C25H29NO3 B1385615 2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline CAS No. 1040689-64-2

2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline

Cat. No. B1385615
CAS RN: 1040689-64-2
M. Wt: 391.5 g/mol
InChI Key: VZSZBHDZMWFDGB-UHFFFAOYSA-N
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Description

“2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline” is a biochemical used for proteomics research . It has a molecular formula of C25H29NO3 and a molecular weight of 391.50 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is used in the synthesis of benzoxazines, with studies exploring the reaction paths and intermediates involved, such as the formation of N-hydroxymethyl aniline (Zhang et al., 2015).
  • Research includes the computational analysis of benzylidene aniline derivatives, examining their molecular properties in different dielectric mediums (Umamaheswari, Ajeetha, & Ojha, 2009).
  • Studies on the synthesis, crystal structure, and vibrational properties of related aniline compounds provide insights into their molecular configurations (Wu et al., 2021).

Reaction Mechanisms and Derivative Formation

  • Research has focused on the reaction mechanisms of aniline derivatives leading to the formation of heterocyclic compounds like benzoxazasilepines (Kostas et al., 1997).
  • Studies on oligoaniline intermediates in aniline-peroxydisulfate systems have contributed to understanding the polymerization processes and intermediate stages (Surwade et al., 2009).

Advanced Materials and Coatings

  • Research into benzoxazines containing aniline derivatives has explored their crosslinking behavior, relevant in advanced material synthesis (Andreu et al., 2006).
  • Aniline dimer-based benzoxazines have been synthesized for use in corrosion-resistant coatings, showcasing their practical applications in material sciences (Li et al., 2018).

Chemical Synthesis and Catalysis

  • The compound's role in facilitating various chemical syntheses, like the formation of 2-arylbenzothiazoles and benzoxazin-2-ones, has been investigated, highlighting its potential in catalytic processes (Penteado et al., 2016).

Mechanism of Action

The mechanism of action of “2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline” is not clear from the available information. It’s used in proteomics research , which suggests it may interact with proteins in some way.

Future Directions

The future directions for the use of “2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline” are not clear from the available information. As a biochemical used in proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

2-butoxy-N-[[3-(2-phenoxyethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO3/c1-2-3-16-29-25-15-8-7-14-24(25)26-20-21-10-9-13-23(19-21)28-18-17-27-22-11-5-4-6-12-22/h4-15,19,26H,2-3,16-18,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSZBHDZMWFDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NCC2=CC(=CC=C2)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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